molecular formula C26H40N2O4 B14256706 Benzoic acid;dodecane-1,12-diamine CAS No. 329350-74-5

Benzoic acid;dodecane-1,12-diamine

Cat. No.: B14256706
CAS No.: 329350-74-5
M. Wt: 444.6 g/mol
InChI Key: NSHKYOQBAJVGSY-UHFFFAOYSA-N
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Description

Benzoic acid;dodecane-1,12-diamine is a compound that combines the properties of benzoic acid and dodecane-1,12-diamine Benzoic acid is a simple aromatic carboxylic acid, while dodecane-1,12-diamine is a long-chain aliphatic diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;dodecane-1,12-diamine typically involves the reaction of benzoic acid with dodecane-1,12-diamine. One common method is the direct condensation of benzoic acid and dodecane-1,12-diamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of corresponding dinitriles over a Raney nickel catalyst in a batch procedure under pressure at up to 125°C. A five- to tenfold excess of liquid ammonia is used, with or without methanol solvent .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;dodecane-1,12-diamine can undergo various chemical reactions, including:

    Oxidation: The aliphatic long-chain end can be oxidized to a carboxyl group.

    Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain.

    Substitution: The amino groups can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives and modified diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid;dodecane-1,12-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;dodecane-1,12-diamine involves its interaction with molecular targets through its amino and carboxyl groups. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can affect various biochemical pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Diaminodecane
  • Hexamethylenediamine
  • 1,8-Diaminooctane
  • 1,6-Diaminohexane
  • 4,7,10-Trioxa-1,13-tridecanediamine
  • 1,4-Diaminobutane
  • 4,9-Dioxa-1,12-dodecanediamine
  • N,N′-Dimethyl-1,6-hexanediamine
  • N,N′-Dimethyl-1,3-propanediamine
  • Ethylenediamine

Uniqueness

Benzoic acid;dodecane-1,12-diamine is unique due to its combination of an aromatic carboxylic acid and a long aliphatic diamine. This structure provides it with distinct chemical properties, making it suitable for specific applications in polymer synthesis and medicinal chemistry that other similar compounds may not be able to achieve.

Properties

CAS No.

329350-74-5

Molecular Formula

C26H40N2O4

Molecular Weight

444.6 g/mol

IUPAC Name

benzoic acid;dodecane-1,12-diamine

InChI

InChI=1S/C12H28N2.2C7H6O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*8-7(9)6-4-2-1-3-5-6/h1-14H2;2*1-5H,(H,8,9)

InChI Key

NSHKYOQBAJVGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCCCN)CCCCCN

Origin of Product

United States

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